molecular formula C8H10O2 B1625494 5-Ethylbenzene-1,3-diol CAS No. 4299-72-3

5-Ethylbenzene-1,3-diol

Cat. No. B1625494
CAS RN: 4299-72-3
M. Wt: 138.16 g/mol
InChI Key: MSFGJICDOLGZQK-UHFFFAOYSA-N
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Patent
US05792769

Procedure details

A mixture of 1.07 g (3.39 mmol) of 5-vinylresorcinol dibenzylether, as prepared in the preceding step, and 200 mg of 10% Pd/C in 20 mL of ethanol was hydrogenated at atmospheric pressure and ambient temperature for 14 h. The reaction mixture was filtered through diatomaceous earth (ethanol rinse) and concentrated to give 511 mg of the crude title compound which was used as is in the next reaction. 1H-NMR (300 MHz, CDCl3): δ 6 6.27 (dd, 1H, J=0.4, 2.2 Hz), 6.18 (t, 2H), 2.53 (q, 2H), 1.19 (t, 3H). Mass spectrum (MALDI-TOF; sinapinic acid matrix) calcd. for C8H10O2 :139.1 (M+H). Found: 139.5.
Name
5-vinylresorcinol dibenzylether
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:9]=[C:7]([OH:8])[C:6]2C3C(COCC4C([C:4]=1[C:5]=2[OH:25])=CC=CC=4)=CC=CC=3)=[CH2:2]>C(O)C.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([OH:25])[CH:6]=[C:7]([CH:9]=1)[OH:8])[CH3:2]

Inputs

Step One
Name
5-vinylresorcinol dibenzylether
Quantity
1.07 g
Type
reactant
Smiles
C(=C)C1=C2C(=C(C(O)=C1)C1=CC=CC=C1COCC1=CC=CC=C12)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth (ethanol rinse)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)C=1C=C(C=C(O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 511 mg
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.